molecular formula C11H16S B8490061 4-Pentylbenzenethiol CAS No. 4527-46-2

4-Pentylbenzenethiol

Cat. No.: B8490061
CAS No.: 4527-46-2
M. Wt: 180.31 g/mol
InChI Key: RMHIJJXBYFMPQP-UHFFFAOYSA-N
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Description

4-Pentylbenzenethiol (CAS: Not provided in evidence) is a benzenoid compound featuring a thiol (-SH) group at the para position of a benzene ring substituted with a pentyl chain. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to the alkyl chain and reactivity from the thiol group.

Properties

CAS No.

4527-46-2

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

4-pentylbenzenethiol

InChI

InChI=1S/C11H16S/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3

InChI Key

RMHIJJXBYFMPQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Pentylbenzenethiol vs. 4-Phenylphenol (4-PP)

  • Structural Differences :
    • This compound has a pentyl chain and a thiol group (-SH), while 4-PP contains a phenyl group and a hydroxyl (-OH) group .
    • The thiol group in this compound is more nucleophilic and prone to oxidation compared to the hydroxyl group in 4-PP.
  • Applications: 4-PP is classified as a benzenoid derivative with applications in industrial synthesis and biomarker research . In contrast, thiol-containing compounds like this compound are often used in ligand chemistry or as intermediates in organic synthesis.

This compound vs. 2-(4-Methoxyphenyl)Benzothiazole

  • Functional Groups :
    • The methoxy (-OCH₃) and benzothiazole groups in 2-(4-Methoxyphenyl)Benzothiazole confer distinct electronic properties, differing from the thiol and pentyl groups in this compound .
  • Reactivity: Benzothiazole derivatives are known for photophysical applications, whereas thiols like this compound are more reactive in metal coordination or redox reactions.

This compound vs. 4-(Phenylthio)Benzyl Chloride

  • Substituent Effects :
    • Both compounds feature sulfur-containing groups, but 4-(Phenylthio)Benzyl Chloride includes a sulfide (-S-) linkage and a chloromethyl group, making it a versatile alkylating agent .
    • This compound’s thiol group offers stronger acidity (pKa ~6–8) compared to the sulfide group (pKa >15).

Data Table: Key Properties of Compared Compounds

Property This compound 4-Phenylphenol (4-PP) 2-(4-Methoxyphenyl)Benzothiazole 4-(Phenylthio)Benzyl Chloride
Functional Groups -SH, -C₅H₁₁ -OH, -C₆H₅ -OCH₃, Benzothiazole -S-C₆H₅, -CH₂Cl
CAS Number Not available 92-69-3 Not provided Not provided
Reactivity High (thiol oxidation) Moderate (phenolic hydroxyl) Low (stable heterocycle) High (alkylation)
Applications Ligand synthesis Biomarker research Photochemical studies Organic synthesis

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